molecular formula C25H36F3N5O3 B609931 PF-04634817 CAS No. 1228111-63-4

PF-04634817

Cat. No. B609931
M. Wt: 511.59
InChI Key: MCRWZBYTLVCCJJ-DKALBXGISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-04634817 is a potent and orally active dual CCR2/CCR5 antagonist . It has comparable human and rodent CCR2 potency (rat IC50 =20.8 nM), and displays 10-20 fold less rodent CCR5 potency (rat IC50 =470 nM) . It is safe and well-tolerated and has the potential for the study of diabetic nephropathy .


Molecular Structure Analysis

The molecular formula of PF-04634817 is C25H36F3N5O3 . Its exact mass is 511.28 and its molecular weight is 511.590 . The IUPAC name of PF-04634817 is [(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone .

Scientific Research Applications

Overview of Plasma Focus (PF) Research

Plasma focus (PF) devices have been extensively studied globally for their contributions to dense transient plasma research. The Chilean Nuclear Energy Commission has been a key contributor in this area, focusing on both the characterization of PF plasmas and the development of smaller devices capable of generating dense hot plasmas. These advancements have led to various applications, including non-destructive testing, substance detection, and pulsed radiation in biology and material sciences (Soto, 2005).

Current State of PF Research

Recent studies on PF research have highlighted new opportunities for PF in high-energy-density physics. Investigations on the dynamics of foam liners and tungsten wire arrays in PF discharge have proposed novel approaches to load formation using dust particles, enhancing MHD stability and providing a deeper understanding of PF systems (Krauz, 2006).

Intelligent Particle Filter in PF Systems

The implementation of intelligent particle filters in PF systems has been proposed to address the particle impoverishment problem often encountered in nonlinear and/or non-Gaussian systems. This modified approach, inspired by genetic algorithms, enhances particle diversity and has shown improved accuracy in state estimation, demonstrating its applicability in real-time fault detection (Yin & Zhu, 2015).

PF Oxy-fuel Combustion Research

PF oxy-fuel combustion, as a potential technology for CO2 capture from power plants, has been subject to extensive research. The use of CO2 or CO2-H2O vapor mixtures as diluents in oxy-fuel combustion has brought significant changes to combustion fundamentals. Computational Fluid Dynamics (CFD) modeling has played a crucial role in advancing this technology, focusing on key issues in combustion physics and chemistry under oxy-fuel conditions (Yin & Yan, 2016).

Miniaturization and Diagnostic Research in PF

There has been significant progress in miniaturizing PF devices and enhancing their diagnostics. These advancements facilitate the generation of dense hot plasmas with smaller input energy and device size. Additionally, the exploration of pulsed power applications, such as generating high pulsed magnetic fields and rock fragmentation, has been a recent focus of PF research (Soto et al., 2008).

Procedural Fidelity in Behavioral Research

The concept of procedural fidelity (PF) in research is crucial for implementing research plans as intended. Measuring PF involves identifying and defining important steps in research conditions, choosing measurement systems, training observers, and reporting data adequately. This approach helps in determining effective interventions for various conditions (Ledford & Gast, 2014).

properties

IUPAC Name

[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36F3N5O3/c1-15(2)24(6-4-16(10-24)31-19-5-7-36-13-20(19)35-3)23(34)33-12-17-8-18(33)11-32(17)22-9-21(25(26,27)28)29-14-30-22/h9,14-20,31H,4-8,10-13H2,1-3H3/t16-,17+,18+,19+,20-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRWZBYTLVCCJJ-DKALBXGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CC4CC3CN4C5=NC=NC(=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3C[C@@H]4C[C@H]3CN4C5=NC=NC(=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-04634817

CAS RN

1228111-63-4
Record name PF-04634817
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228111634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04634817
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14955
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-04634817
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51M3FB9B9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-04634817
Reactant of Route 2
Reactant of Route 2
PF-04634817
Reactant of Route 3
Reactant of Route 3
PF-04634817
Reactant of Route 4
Reactant of Route 4
PF-04634817
Reactant of Route 5
Reactant of Route 5
PF-04634817
Reactant of Route 6
PF-04634817

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.